2-(Benzyloxy)-5-chloropyridin-3-OL
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Overview
Description
2-(Benzyloxy)-5-chloropyridin-3-OL is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the second position, a chlorine atom at the fifth position, and a hydroxyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-chloropyridin-3-OL typically involves the introduction of the benzyloxy group and the chlorine atom onto the pyridine ring. One common method involves the use of 2-benzyloxypyridine as a starting material. The benzyloxy group can be introduced via a benzylation reaction using benzyl bromide in the presence of a base such as sodium hydride. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of 2-(Benzyloxy)-5-chloropyridin-3-one.
Reduction: Formation of 2-(Benzyloxy)-3-hydroxypyridine.
Substitution: Formation of 2-(Benzyloxy)-5-substituted-pyridin-3-OL derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-chloropyridin-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-chloropyridin-3-OL involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.
5-Chloro-2-hydroxypyridine: Lacks the benzyloxy group, which may reduce its hydrophobic interactions with proteins.
2-(Benzyloxy)-3-hydroxypyridine:
Uniqueness
2-(Benzyloxy)-5-chloropyridin-3-OL is unique due to the combination of the benzyloxy, chlorine, and hydroxyl groups on the pyridine ring. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological applications.
Properties
IUPAC Name |
5-chloro-2-phenylmethoxypyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-6-11(15)12(14-7-10)16-8-9-4-2-1-3-5-9/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMSOVXQVNPLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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